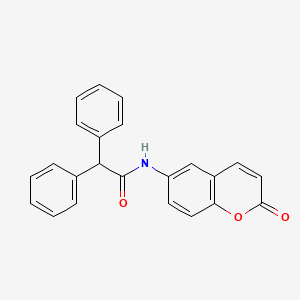

![molecular formula C20H17ClN2O2S B4625038 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4625038.png)

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-naphthalenesulfonamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-naphthalenesulfonamide derivatives has been explored to understand their chemical behavior and potential applications. One approach to synthesizing naphthalenesulfonamide derivatives involves multi-step chemical reactions starting from basic naphthalene compounds. For instance, a high-yield, five-step synthesis from 1-naphthalenethiol has been reported, demonstrating the complexity and efficiency of the synthesis process for these compounds (Daub & Whaley, 1976).

Molecular Structure Analysis

The molecular structure of naphthalenesulfonamide derivatives has been elucidated using techniques like X-ray crystallography. Studies on isomorphous 2-naphthalenesulfonato complexes of lanthanoids(III) have provided insights into the square-antiprism geometry and octa-coordination of the central metal atom, highlighting the diverse molecular structures achievable within this class of compounds (Ohki et al., 1985).

Chemical Reactions and Properties

Naphthalenesulfonamide derivatives exhibit a range of chemical reactions and properties, influenced by their molecular structure. For example, specific derivatives have been shown to act as activators for protein kinase C, affecting calcium ion affinity and enzyme activity, which is critical for understanding their biological activities (Ito et al., 1986).

Physical Properties Analysis

The physical properties of naphthalenesulfonamides, such as solubility, melting points, and crystal structure, are crucial for their practical applications. Detailed studies on specific compounds, like the synthesis and crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, offer valuable data for predicting the behavior of related naphthalenesulfonamide derivatives (Liu et al., 2018).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other substances, stability under various conditions, and interactions with biological molecules, is essential for developing applications for naphthalenesulfonamide derivatives. Investigations into the inhibitory effects of these compounds on protein kinases provide insights into their potential as therapeutic agents (Hidaka et al., 1984).

Wissenschaftliche Forschungsanwendungen

Protein Kinase Inhibition

Naphthalenesulfonamides, including compounds similar to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-naphthalenesulfonamide, have been extensively studied for their ability to inhibit various protein kinases. For example, certain naphthalenesulfonamide derivatives have demonstrated potent inhibition of cyclic nucleotide-dependent protein kinases and protein kinase C, highlighting their potential as therapeutic agents for diseases where these kinases play a pivotal role (Hidaka et al., 1984).

Modulation of Cell Proliferation

Studies have shown that naphthalenesulfonamide derivatives can influence cell proliferation. One such compound, N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), has been reported to inhibit the proliferation of Chinese hamster ovary cells, suggesting a role in regulating cell growth and offering insights into cancer research (Hidaka et al., 1981).

Enzyme Inhibition for Potential Therapeutic Applications

The enzyme inhibitory activity of naphthalenesulfonamide derivatives extends to lipoxygenase and α-glucosidase, enzymes involved in inflammatory and diabetic processes, respectively. Certain sulfonamide derivatives of dagenan chloride have shown significant inhibition, indicating their potential as anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Environmental Implications and Pollutant Decomposition

The environmental impact of naphthalenesulfonamides, including their role as pollutants and in pollutant decomposition, is noteworthy. For instance, the study on the decomposition of 2-naphthalenesulfonate in aqueous solutions by ozonation with UV radiation highlights the potential for these compounds to be broken down, thus mitigating their environmental impact (Chen et al., 2002).

Synthesis and Biological Activity Exploration

Research on the synthesis and biological activity of naphthalenesulfonamides continues to evolve, with studies exploring the antibacterial and anti-enzymatic potential of newly synthesized compounds. This ongoing research contributes to our understanding of the structural requirements for biological activity and the potential for developing new therapeutics (Neshan et al., 2019).

Eigenschaften

IUPAC Name |

N-[2-(5-chloro-1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2S/c21-17-6-8-20-19(12-17)16(13-22-20)9-10-23-26(24,25)18-7-5-14-3-1-2-4-15(14)11-18/h1-8,11-13,22-23H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCDGCILLNJLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CNC4=C3C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-chloro-1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624961.png)

![1'-isobutyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4624970.png)

![isopropyl 2-{[2-cyano-3-(2-methoxy-1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624980.png)

![N-allyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide](/img/structure/B4624987.png)

![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4624992.png)

![4-{[4-(2-furoyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4624994.png)

![2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4625014.png)

![2-(1,3-benzoxazol-2-ylthio)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4625027.png)

![ethyl 6-{2-[(4-bromophenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4625034.png)

![2-({2-[(4-chloro-1-naphthyl)oxy]ethyl}thio)pyrimidine](/img/structure/B4625047.png)

![isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4625050.png)

![1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4625051.png)